molecular formula C21H18N6O2S2 B2507649 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1327309-86-3

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2507649
CAS No.: 1327309-86-3
M. Wt: 450.54
InChI Key: ONYVLSVIFGPVTN-UHFFFAOYSA-N
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Description

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2S2 and its molecular weight is 450.54. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Properties :

    • A study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds were found to have significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
  • Corrosion Inhibition :

    • Another research demonstrated that derivatives of 1,3,4-oxadiazole, including those with a benzimidazole moiety, are effective corrosion inhibitors for mild steel in sulfuric acid. This was assessed through various techniques, including gravimetric and electrochemical methods, and supported by thermodynamic and kinetic parameters (Ammal, Prajila, & Joseph, 2018).
  • Antioxidant Activity :

    • Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles were prepared and evaluated for their antioxidant properties. The study involved in vitro determination of rat liver microsomal lipid peroxidation levels and found significant inhibition, indicating strong antioxidant activity (Alp et al., 2015).
  • Antimicrobial and Hemolytic Activity :

    • Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antimicrobial activity against various Gram-negative and Gram-positive bacteria. The compounds were also evaluated for their hemolytic activity (Khalid et al., 2016).
  • Anticancer Potential :

    • A study on the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides found that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of several drugs and molecules essential in medicine, including antihistamines (like bilastine ) and anthelmintics .

Oxadiazoles

are aromatic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. They are known for their wide range of biological activities and are used in the development of various drugs .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for research on this compound are not specified in the available resources .

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S2/c1-12-22-16-10-13(6-7-17(16)31-12)23-19(28)11-30-21-27-26-20(29-21)9-8-18-24-14-4-2-3-5-15(14)25-18/h2-7,10H,8-9,11H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYVLSVIFGPVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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